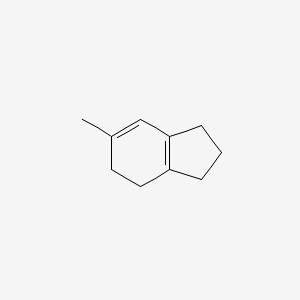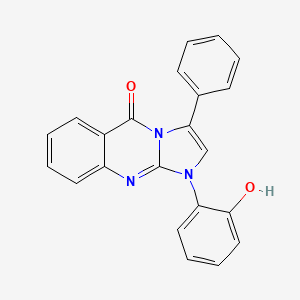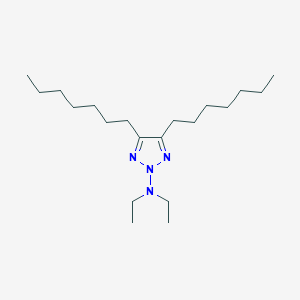
Propanimidamide, N-(1,1-dimethylethyl)-N'-dodecyl-3-(dodecylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by its long alkyl chains and the presence of both amide and amine functional groups, making it a versatile molecule in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- typically involves the reaction of dodecylamine with an appropriate imidamide precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can enhance the reaction rate and yield. The final product is then isolated and purified using industrial-scale separation techniques such as distillation or extraction.
Analyse Chemischer Reaktionen
Types of Reactions
Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen or other reducing agents.
Substitution: The amine and amide groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodecylamide oxides, while reduction could produce dodecylamines.
Wissenschaftliche Forschungsanwendungen
Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- involves its interaction with molecular targets such as proteins and lipids. The long alkyl chains allow the compound to insert into lipid bilayers, affecting membrane fluidity and permeability. The amide and amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanimidamide, N-(1,1-dimethylethyl)-N’-tetradecyl-3-(tetradecylamino)
- 2-Propenamide, N-(1,1-dimethylethyl)-
Uniqueness
Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)- is unique due to its specific combination of functional groups and long alkyl chains, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specialized applications in various fields.
This detailed article provides a comprehensive overview of Propanimidamide, N-(1,1-dimethylethyl)-N’-dodecyl-3-(dodecylamino)-, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
105488-79-7 |
|---|---|
Molekularformel |
C31H65N3 |
Molekulargewicht |
479.9 g/mol |
IUPAC-Name |
N-tert-butyl-N'-dodecyl-3-(dodecylamino)propanimidamide |
InChI |
InChI=1S/C31H65N3/c1-6-8-10-12-14-16-18-20-22-24-27-32-29-26-30(34-31(3,4)5)33-28-25-23-21-19-17-15-13-11-9-7-2/h32H,6-29H2,1-5H3,(H,33,34) |
InChI-Schlüssel |
PTMYOQVENNAGTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNCCC(=NCCCCCCCCCCCC)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2,4,4,5,5-Pentamethylcyclopent-1-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14333545.png)
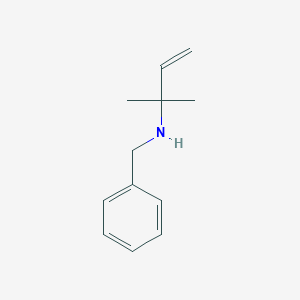
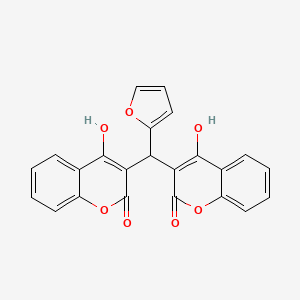

![N-Methyl-2-[(2-sulfanylethyl)sulfanyl]propanamide](/img/structure/B14333558.png)
